Beauveriolide III

概要

説明

ボベリオライドIII: は、ペプチド結合とエステル結合の両方を含む化合物の一種である、天然に存在するシクロデプシペプチドです。これはもともと、Beauveria属の菌類から単離されました。 ボベリオライドIIIは、脂質代謝に関与する酵素であるステロールO-アシル転移酵素を阻害する能力により、注目を集めており、アテローム性動脈硬化症などの病状に対する潜在的な治療薬となっています .

作用機序

ボベリオライドIIIは、小胞体膜に位置する酵素であるステロールO-アシル転移酵素を阻害することによって効果を発揮します。この酵素は、コレステロールと脂肪酸アシル-CoAからコレステリルエステルの生成を触媒します。ボベリオライドIIIは、ステロールO-アシル転移酵素1の活性部位に結合し、酵素が反応を触媒することを妨げます。 この阻害は、細胞における脂質滴の形成を減少させ、それによってコレステリルエステルの蓄積を減少させます .

類似化合物の比較

類似化合物:

ボベリオライドI: 同じ菌種から単離された別のシクロデプシペプチドで、ステロールO-アシル転移酵素阻害活性も似ています.

ボベリオライド類似体: ボベリオライドIIIの合成類似体で、生物学的活性と選択性を高めるように設計されています

独自性: ボベリオライドIIIは、ステロールO-アシル転移酵素2よりも、ステロールO-アシル転移酵素1を選択的に阻害するという点で、独特です。 この選択性は、ステロールO-アシル転移酵素2の阻害は有害な影響を及ぼす可能性があるため、潜在的な治療用途にとって重要です .

生化学分析

Biochemical Properties

Beauveriolide III interacts with sterol O-acyltransferases 1 and 2 (SOAT1 and SOAT2), which are endoplasmic reticulum (ER) membrane proteins . It inhibits their ability to synthesize cholesteryl esters . This compound is more potent against ACAT1 than ACAT2 .

Cellular Effects

In cellular processes, this compound has been shown to decrease the secretion of beta-amyloid peptides from cells expressing human amyloid precursor protein . This suggests that this compound could potentially be used in the treatment of Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to a putative active site responsible for SOAT1 located on the cytosolic side of the ER . This compound is not accessible to the corresponding active site for SOAT2 located on the luminal side .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce atherosclerotic lesions in the aortae and hearts of apolipoprotein E knockout mice and in low-density lipoprotein receptor knockout mice . The specific dosage effects and any potential toxic or adverse effects at high doses are not clearly documented in the available literature.

Metabolic Pathways

This compound is involved in the metabolic pathway of cholesterol synthesis . It inhibits the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which catalyzes the conversion of cholesterol and long-chain fatty-acyl-CoA to cholesteryl esters .

Transport and Distribution

This compound is able to cross the gastrointestinal barrier, circulate untouched in the blood, and be excreted in the urine when administered orally to experimental mice .

Subcellular Localization

This compound interacts with proteins located in the endoplasmic reticulum (ER) of cells . The specific compartments or organelles that this compound is directed to within the cell are not clearly documented in the available literature.

準備方法

合成経路と反応条件: ボベリオライドIIIの合成には、いくつかのステップが伴います。最初に、重要な中間体である3-ヒドロキシ-4-メチルオクタン酸が合成されます。この中間体は、その後、ジペプチドとカップリングされ、続いてマクロラクタム化によってシクロデプシペプチド構造が形成されます。メチルジアジリン部分は、メチルケトンを液体アンモニアと反応させてイミン中間体を生成し、続いてヒドロキシルアミン-O-スルホン酸で処理してジアジリジンを生成することにより導入されます。 その後の酸化によってメチルジアジリンが得られます .

工業的生産方法: Beauveria属の菌類を培養し、続いて化合物を抽出および精製します。合成生物学と発酵技術の進歩により、生産の収量と効率を向上させることができる可能性があります。

化学反応の分析

反応の種類: ボベリオライドIIIは、主にシクロデプシペプチドに典型的な反応を起こします。これらには以下が含まれます。

酸化: メチルジアジリン部分は、酸化されて反応性中間体を生成することができます。

置換: 分子中のエステル結合とペプチド結合は、求核置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: ヒドロキシルアミン-O-スルホン酸などの試薬が、酸化反応に使用されます。

置換: アミンやアルコールなどの求核剤を、穏やかな条件下で使用して、エステル結合またはペプチド結合を置換することができます。

主な生成物: これらの反応から生成される主な生成物は、典型的には生物学的活性が変化した修飾されたシクロデプシペプチドです .

科学研究の応用

化学: ボベリオライドIIIは、新しいステロールO-アシル転移酵素阻害剤の設計と合成におけるリード化合物として使用されます。 構造活性相関研究は、酵素との結合相互作用を理解するのに役立ちます .

生物学: 生物学的研究では、ボベリオライドIIIは、脂質代謝と細胞における脂質滴の形成を研究するために使用されます。 これは、さまざまな生物学的プロセスにおけるステロールO-アシル転移酵素の役割を調査するためのツールとして役立ちます .

医学: ボベリオライドIIIは、アテローム性動脈硬化症などの脂質関連障害の治療において、潜在的な治療用途があります。 ステロールO-アシル転移酵素を阻害する能力により、薬物開発のための有望な候補となっています .

産業: 製薬業界では、ボベリオライドIIIとその類似体が、コレステロール低下剤としての潜在力について調査されています。 これらは、脂質代謝障害の診断ツールの開発にも使用されています .

科学的研究の応用

Chemistry: Beauveriolide III is used as a lead compound in the design and synthesis of new sterol O-acyltransferase inhibitors. Its structure-activity relationship studies help in understanding the binding interactions with the enzyme .

Biology: In biological research, this compound is used to study lipid metabolism and the formation of lipid droplets in cells. It serves as a tool to investigate the role of sterol O-acyltransferase in various biological processes .

Medicine: this compound has potential therapeutic applications in treating atherosclerosis and other lipid-related disorders. Its ability to inhibit sterol O-acyltransferase makes it a promising candidate for drug development .

Industry: In the pharmaceutical industry, this compound and its analogs are explored for their potential as cholesterol-lowering agents. They are also used in the development of diagnostic tools for lipid metabolism disorders .

類似化合物との比較

Beauveriolide I: Another cyclodepsipeptide isolated from the same fungal species, with similar sterol O-acyltransferase inhibitory activity.

Beauveriolide Analogues: Synthetic analogues of Beauveriolide III, designed to enhance its biological activity and selectivity

Uniqueness: Beauveriolide III is unique due to its selective inhibition of sterol O-acyltransferase 1 over sterol O-acyltransferase 2. This selectivity is crucial for its potential therapeutic applications, as inhibition of sterol O-acyltransferase 2 can have detrimental effects .

生物活性

Beauveriolide III (BeauIII) is a cyclodepsipeptide derived from the fungus Beauveria sp. FO-6979, known for its significant biological activities, particularly in the context of lipid metabolism and neurodegenerative diseases. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

1. Inhibition of Sterol O-acyltransferases (SOAT)

this compound selectively inhibits sterol O-acyltransferases 1 and 2 (SOAT1 and SOAT2), which are crucial enzymes in cholesterol metabolism. Research indicates that BeauIII exhibits a preferential inhibition of SOAT1 over SOAT2 in various assays. The IC50 values for BeauIII were determined to be 5.0 µM for SOAT1 and >90 µM for SOAT2 in cell-based assays, while in enzyme assays, the values were 1.8 µM and 5.9 µM respectively . This selective inhibition is significant as it suggests a targeted approach to modulating cholesterol levels without affecting other lipid pathways.

2. Antiatherogenic Activity

this compound has demonstrated potent antiatherogenic effects in animal models. In studies involving apolipoprotein E knockout mice and low-density lipoprotein receptor knockout mice, BeauIII reduced atherosclerotic lesions significantly . The compound inhibits cholesteryl ester synthesis in macrophages, which is crucial for preventing foam cell formation—a key process in atherosclerosis development. The IC50 for cholesteryl ester synthesis inhibition was found to be 0.41 µM .

3. Amyloid-beta Reduction

In addition to its lipid-modulating effects, BeauIII has shown promise in reducing the secretion of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease. Studies reported a reduction of Aβ40 and Aβ42 levels by approximately 45% and 65%, respectively, after treatment with BeauIII over four days . This effect is particularly noteworthy as Aβ42 is associated with plaque formation in Alzheimer’s pathology.

Case Study 1: Lipid Metabolism in Macrophages

In vitro studies using primary mouse peritoneal macrophages demonstrated that this compound effectively inhibited lipid droplet accumulation by targeting acyl-CoA:cholesterol acyltransferase (ACAT) activity. The compound showed no significant effects on triacylglycerol or phospholipid synthesis, highlighting its specificity .

Case Study 2: Neuroprotective Effects

Research indicated that BeauIII could potentially serve as a therapeutic agent for Alzheimer’s disease by reducing Aβ secretion from cells expressing human amyloid precursor protein (APP). The compound's ability to lower Aβ levels without altering endosomal trafficking positions it as a candidate for further development in neurodegenerative disease treatment .

Research Findings Summary

| Study Focus | Findings | IC50 Values |

|---|---|---|

| SOAT Inhibition | Selective inhibition of SOAT1 over SOAT2 | SOAT1: 5.0 µM |

| SOAT2: >90 µM | ||

| Antiatherogenic Activity | Reduction of atherosclerotic lesions in animal models | - |

| Cholesteryl Ester Synthesis | Inhibition of CE synthesis in macrophages | 0.41 µM |

| Amyloid-beta Reduction | Significant reduction of Aβ40 and Aβ42 secretion | - |

特性

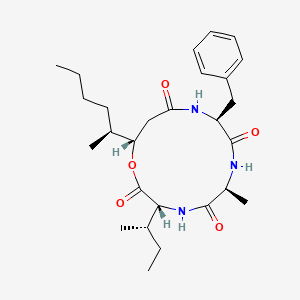

IUPAC Name |

(3R,6S,9S,13S)-9-benzyl-3-[(2S)-butan-2-yl]-13-[(2S)-hexan-2-yl]-6-methyl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N3O5/c1-6-8-12-18(4)22-16-23(31)29-21(15-20-13-10-9-11-14-20)26(33)28-19(5)25(32)30-24(17(3)7-2)27(34)35-22/h9-11,13-14,17-19,21-22,24H,6-8,12,15-16H2,1-5H3,(H,28,33)(H,29,31)(H,30,32)/t17-,18-,19-,21-,22-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEELKRGSLCNVAR-QVZGIDAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)[C@@H](C)CC)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Beauveriolide III and what is its mechanism of action?

A: this compound (cyclo-[(3S,4S)-3-hydroxy-4-methyloctanoyl-L-phenylalanyl-L-alanyl-D-allo-isoleucyl]) is a cyclic depsipeptide isolated from the fungus Beauveria sp. FO-6979. [] It inhibits the formation of lipid droplets in macrophages by targeting acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for cholesterol esterification. [, , ] By inhibiting ACAT, this compound reduces the synthesis of cholesteryl ester, ultimately leading to a decrease in lipid droplet accumulation within macrophages. []

Q2: What is the significance of this compound's stereochemistry?

A: The stereochemistry of this compound, particularly the 3S configuration of the 3-hydroxy-4-methyloctanoic acid (HMA) moiety, is crucial for its biological activity. [] Studies using synthetic stereoisomers demonstrated that the (3S,4S) configuration exhibited potent inhibitory activity against lipid droplet accumulation in macrophages, while other isomers displayed weaker effects. [] This highlights the importance of specific stereochemical arrangements for optimal interaction with its target.

Q3: Does this compound exhibit selectivity towards ACAT isozymes?

A: Interestingly, while this compound can inhibit both ACAT1 and ACAT2 isozymes in microsomal assays, it demonstrates selective inhibition of ACAT1 in intact cells. [] This selectivity is noteworthy because ACAT1 is ubiquitously expressed, including in macrophages, making it a relevant target for anti-atherosclerotic therapies. []

Q4: How has combinatorial synthesis been employed in this compound research?

A: Combinatorial synthesis has played a key role in exploring the structure-activity relationship (SAR) of this compound and developing more potent analogues. [, ] By utilizing solid-phase synthesis and solution-phase cyclization, researchers generated a diverse library of Beauveriolide analogues, including diphenyl derivatives with significantly increased potency compared to the parent compound. [, ]

Q5: What is the potential therapeutic application of this compound?

A: this compound exhibits anti-atherosclerotic activity in mouse models. [] Its ability to inhibit lipid droplet formation in macrophages, particularly through selective ACAT1 inhibition, makes it a promising candidate for further investigation as a potential therapeutic agent for atherosclerosis. [] Further research is necessary to fully elucidate its efficacy and safety profile in humans.

Q6: Are there any known limitations or challenges associated with this compound?

A6: While this compound shows promise, challenges remain. Further research is needed to:

- Optimize its potency and selectivity: Although some analogues show improved potency, continued SAR studies are crucial. []

- Investigate long-term effects and toxicity: Data on chronic toxicity and potential adverse effects are limited. []

- Develop suitable formulations: Strategies to enhance its stability, solubility, and bioavailability for therapeutic use are needed. []

Q7: What analytical techniques are used to characterize and study this compound?

A7: Various analytical techniques have been employed to characterize and study this compound, including:

- Spectral analysis: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) were used to elucidate its structure and stereochemistry. [, ]

- Chromatographic methods: High-performance liquid chromatography (HPLC) was employed for isolation, purification, and analysis of this compound and its analogues. [, , , ]

- Cell-based assays: Macrophage cell lines were utilized to assess its ability to inhibit lipid droplet formation and ACAT activity. [, , ]

- Animal models: Mouse models of atherosclerosis were used to evaluate its in vivo anti-atherosclerotic effects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。